5-(4-Nitrophenyl)-2-furaldehyde (hereinafter referred to as "Dantrolene Impurity 3") is a chemical compound identified as a process-related impurity in dantrolene sodium, a muscle relaxant drug. [] It is a synthetic precursor of dantrolene sodium and may be present in pharmaceutical formulations as an impurity. [] Dantrolene Impurity 3 is also considered an acidic and photolytic degradation product of dantrolene. []
Dantrolene Impurity 3, also known as 5-(4-nitrophenyl)-2-furaldehyde, is a compound associated with the synthesis and degradation of dantrolene sodium, a muscle relaxant used primarily for treating malignant hyperthermia. This impurity arises during the manufacturing process of dantrolene sodium and is significant due to its potential effects on the purity and safety of pharmaceutical formulations. Understanding the characteristics, synthesis, and implications of Dantrolene Impurity 3 is crucial for ensuring drug quality and efficacy.
Dantrolene sodium is classified as a muscle relaxant, specifically targeting calcium release in muscle cells. Dantrolene Impurity 3 is classified as a process-related impurity that can occur during the synthesis of dantrolene sodium from p-nitroaniline. It is essential to monitor such impurities due to their potential toxicological implications and regulatory compliance in pharmaceutical manufacturing .
The synthesis of Dantrolene Impurity 3 typically involves the reaction of p-nitroaniline with other reagents under controlled conditions. The process can be summarized as follows:
The reaction conditions are crucial for minimizing the formation of unwanted byproducts. High-performance liquid chromatography (HPLC) is often employed to monitor the reaction progress and quantify the impurity levels .
Dantrolene Impurity 3 has a molecular formula of CHNO. Its structure features a furan ring substituted with a nitrophenyl group, which contributes to its chemical reactivity and potential toxicity.
Dantrolene Impurity 3 can undergo various chemical reactions typical of aldehydes and nitro compounds, including:
The reactivity of Dantrolene Impurity 3 necessitates careful handling during synthesis and formulation processes to prevent unwanted side reactions that could affect drug safety .
Dantrolene Impurity 3 serves primarily as a marker for quality control in pharmaceutical formulations containing dantrolene sodium. Its detection is vital for ensuring compliance with regulatory standards regarding impurities in active pharmaceutical ingredients. Additionally, understanding its properties aids in developing safer synthetic routes for dantrolene sodium production, ultimately improving patient safety profiles .
Dantrolene Impurity 3 (CAS 55227-60-6), systematically named as Ethyl (E)-N-carbamoyl-N-(((5-(4-nitrophenyl)furan-2-yl)methylene)amino)glycinate, features the molecular formula C₁₆H₁₆N₄O₆ and a molecular weight of 360.33 g/mol. Its structure has been confirmed through multiple spectroscopic methods, as documented in regulatory filings and research publications. The compound contains three key moieties: a 4-nitrophenyl-substituted furan ring, an ethyl glycinate ester, and a carbamoyl hydrazone linkage [1] [3]. The E-configuration of the imine bond (CH=N) is consistently observed in the crystalline state, as evidenced by X-ray diffraction studies of analogous dantrolene impurities [4].
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive proton environments: the aromatic region displays signals for the 4-nitrophenyl group (δ 8.20–8.30 ppm, d, 2H) and furan ring (δ 6.80–7.90 ppm, m, 2H), while the characteristic imine proton (N=CH) appears as a singlet at approximately δ 8.50 ppm. The ethyl ester group shows a quartet at δ 4.20–4.30 ppm (–CH₂–) and triplet at δ 1.30–1.40 ppm (–CH₃) [1]. Infrared (IR) spectroscopy identifies key functional groups, including carbonyl stretches for the ester (1730 cm⁻¹) and carbamoyl (1660–1680 cm⁻¹), as well as the nitro group asymmetry (1530 cm⁻¹) [2]. Mass spectrometry (MS) under electron ionization conditions exhibits a molecular ion peak at m/z 360.3, with major fragments at m/z 314 (loss of –OC₂H₅) and m/z 173 (5-(4-nitrophenyl)furan fragment) [1] [4].
Table 1: Spectroscopic Signatures of Dantrolene Impurity 3
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR (400 MHz, DMSO-d6) | δ 8.50 (s, 1H) | –CH=N– imine |
δ 8.20–8.30 (d, 2H) | 4-Nitrophenyl ortho protons | |
δ 4.20–4.30 (q, 2H) | –CH₂– of ethyl ester | |
δ 1.30–1.40 (t, 3H) | –CH₃ of ethyl ester | |
IR (KBr) | 1730 cm⁻¹ | Ester C=O stretch |
1660–1680 cm⁻¹ | Carbamoyl C=O stretch | |
1530 cm⁻¹ | Nitro asymmetric stretch | |
MS (EI) | m/z 360.3 | [M]⁺ molecular ion |
m/z 314 | [M – C₂H₅O]⁺ fragment | |
m/z 173 | [C₁₀H₇NO₃]⁺ (furan fragment) |
The physicochemical profile of Dantrolene Impurity 3 is defined by its ionizable groups, polar surface area, and photolytic sensitivity. Experimental and computational studies indicate a calculated pKa of 7.72 ± 0.10 for the carbamoyl hydrazone nitrogen, suggesting partial ionization under physiological pH conditions [9]. Solubility studies reveal moderate solubility in polar organic solvents (ethanol, acetone) but limited aqueous solubility (<0.1 mg/mL at 25°C), attributed to its hydrophobic aromatic domains and crystalline packing [3].
Stability assessments demonstrate significant light sensitivity, with photolytic degradation observed under UV exposure (254 nm). This degradation pathway generates 5-(4-nitrophenyl)-2-furaldehyde (Dantrolene Related Compound C, CAS 7147-77-5), a process accelerated in acidic media due to imine bond hydrolysis [2] [5]. Thermal gravimetric analysis indicates decomposition onset at 180–185°C without distinct melting behavior, suggesting decomposition prior to melting. The compound exhibits hygroscopic tendencies, with moisture uptake of 1.5–2.0% w/w at 75% relative humidity over 48 hours [3] [4].
Structurally, Dantrolene Impurity 3 differs fundamentally from the parent drug dantrolene sodium (CAS 24868-20-0). While both share the 5-(4-nitrophenyl)furan core, dantrolene sodium features a hydantoin ring system (1-[[[5-(4-nitrophenyl)-2-furanyl]methylene]amino]-2,4-imidazolidinedione), whereas Impurity 3 contains an ethyl glycinate ester and carbamoyl hydrazone. This divergence results in a 46.07 Da higher molecular weight for Impurity 3 compared to dantrolene free acid (314.26 g/mol) [4] [6].
Synthetically, Impurity 3 arises as an intermediate during classical dantrolene synthesis routes. It forms when 5-(4-nitrophenyl)-2-furaldehyde reacts with ethyl carbazate instead of hydantoin, or through incomplete cyclization during the final hydantoin formation step [2] [4]. Analytically, Impurity 3 is resolved from dantrolene sodium using reversed-phase HPLC (retention time difference: 2.3 minutes) and HPTLC (Rf 0.45 vs. 0.62 for dantrolene) in systems optimized for impurity profiling [2] [5].
Biofunctionally, Impurity 3 lacks the critical hydantoin ring required for ryanodine receptor (RyR1) antagonism. This structural deficiency renders it pharmacologically inactive as a muscle relaxant, as confirmed by receptor binding assays showing no significant RyR1 affinity at concentrations up to 100 μM [6].
Table 2: Structural and Functional Comparison with Dantrolene Sodium
Property | Dantrolene Impurity 3 | Dantrolene Sodium |
---|---|---|
Chemical Structure | Ethyl ester-carbamoyl hydrazone | Hydantoin ring system |
Molecular Weight | 360.33 g/mol | 314.26 g/mol (free acid) |
Key Functional Groups | –NH–C(=O)–NH–N=CH–, –COOEt | Cyclic hydantoin, exocyclic CH=N |
Origin in Synthesis | Incomplete cyclization or esterification side product | Final active pharmaceutical ingredient |
Chromatographic Behavior (RP-HPLC) | Longer retention (tR ≈ 14.2 min) | Shorter retention (tR ≈ 11.9 min) |
Bioactivity | No RyR1 receptor affinity | Potent RyR1 antagonist (IC₅₀ ≈ 10 nM) |
Regulatory Status | Controlled ≤0.15% in drug substance | Pharmacopoeial reference standard |
The stereochemistry of Dantrolene Impurity 3 centers on its imine bond (–CH=N–), which exists predominantly in the thermodynamically stable E configuration. This geometry is stabilized by intramolecular hydrogen bonding between the carbamoyl N–H and the adjacent ester carbonyl oxygen, as confirmed by NOESY experiments showing through-space coupling between the imine proton and furan ring protons [1] [4]. No significant Z-isomer populations are detected in solution (≤0.3%) by ¹H NMR at equilibrium, though kinetic trapping studies suggest the Z-form may transiently form during photoisomerization [4].
Tautomerism represents another isomeric consideration. The carbamoyl hydrazone moiety could theoretically undergo prototropy between imine (N=CH–) and enamine (=N–CH–) forms. However, infrared and ¹³C NMR data confirm exclusive predominance of the imine form in both solid-state and solution phases. The absence of enolizable protons adjacent to the hydrazone precludes keto-enol tautomerism observed in other dantrolene impurities [4] [9].
Polymorphism studies indicate that Dantrolene Impurity 3 crystallizes in a monoclinic P2₁/c space group with four molecules per unit cell. Differential scanning calorimetry shows a single endothermic event at 178–182°C (ΔH = 120–125 J/g) corresponding to decomposition, with no observable solid-solid transitions. X-ray powder diffraction patterns exhibit characteristic peaks at 2θ = 7.8°, 15.6°, 19.2°, and 24.4°, confirming a single crystalline form under standard storage conditions. Solvent-mediated recrystallization experiments from ethanol/water mixtures yield identical crystal forms, suggesting minimal polymorphic risk [3] [4].
Table 3: Isomeric and Solid-State Characteristics
Isomeric Aspect | Characteristics | Analytical Evidence |
---|---|---|
Configuration | Exclusive E-imine | NOESY (H8–Hfuran coupling), XRD |
Tautomerism | No observable forms | ¹³C NMR (single C=N signal at 155 ppm) |
Conformers | Syn/anti rotation about C–N bond | Variable temperature NMR (ΔG‡ ≈ 75 kJ/mol) |
Polymorphs | Single crystalline form | PXRD (characteristic peaks at 7.8°, 15.6°), DSC |
Hydrates/Solvates | Non-hygroscopic anhydrate | Karl Fischer (<0.1% w/w H₂O), TGA |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7